molecular formula C19H19N3OS2 B2404894 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 476459-36-6

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2404894
CAS No.: 476459-36-6
M. Wt: 369.5
InChI Key: PSDQCMIXGOGZOT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-6-13(2)8-14(7-12)22-19(16-10-24-11-17(16)21-22)20-18(23)9-15-4-3-5-25-15/h3-8H,9-11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDQCMIXGOGZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The molecular formula is C21H20N3O3SC_{21}H_{20}N_3O_3S with a molecular weight of 413.5 g/mol. Its structural characteristics contribute to its pharmacological properties.

Property Value
Molecular FormulaC21H20N3O3S
Molecular Weight413.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Thieno[3,4-c]pyrazoles have been shown to inhibit phosphodiesterase (PDE) enzymes and aurora kinases, which are involved in various cellular processes such as inflammation and cell division. The specific interactions of this compound with target proteins are still under investigation but are believed to involve competitive inhibition or allosteric modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may protect against oxidative stress by scavenging free radicals.
  • Anti-inflammatory Properties : Similar compounds in the thieno[3,4-c]pyrazole class have demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : There is emerging evidence supporting its use in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thieno[3,4-c]pyrazoles in various biological contexts:

Study 1: Antioxidant Effects on Erythrocytes

A study assessed the antioxidant properties of thieno[2,3-c]pyrazole derivatives against the toxicity of 4-nonylphenol in fish erythrocytes. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups.

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound (7a)12 ± 1.03
Thieno Compound (7b)0.6 ± 0.16

This demonstrates the protective role of thieno derivatives against oxidative damage in aquatic organisms .

Study 2: Anticancer Activity

Another investigation screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain thieno[3,4-c]pyrazoles exhibited potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. To optimize conditions, apply Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of yields and purity metrics can identify critical variables . For computational pre-screening, use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

TechniqueApplicationKey Parameters
X-ray diffraction Confirm molecular structure and stereochemistryResolution < 1.0 Å, R-factor < 0.05
NMR Verify substituent positions and purity¹H/¹³C NMR (DMSO-d₆, 500 MHz), δ values for thiophene (6.8–7.4 ppm) and pyrazole (2.5–3.5 ppm)
FT-IR Identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹)Resolution 4 cm⁻¹, 32 scans

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize protocols using reaction condition matrices (e.g., solvent polarity index, temperature gradients) and validate via triplicate runs. Document impurities using HPLC-MS and address them via recrystallization (e.g., ethanol/water mixtures). Cross-reference with published crystallographic data to confirm structural fidelity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction trajectories under varied conditions (e.g., solvent effects, catalyst presence). Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. Validate predictions experimentally via kinetic studies (e.g., time-resolved UV-Vis monitoring) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Adjust bioavailability assumptions by modeling partition coefficients (logP) and membrane permeability (PAMPA assays).
  • Metabolite profiling : Use LC-QTOF-MS to identify active/inactive metabolites.
  • Dose-response recalibration : Apply Hill equation models to account for nonlinear pharmacokinetics .

Q. How can heterogeneous catalysis be integrated into the compound’s synthesis to improve sustainability?

  • Methodological Answer : Screen solid catalysts (e.g., zeolites, MOFs) using high-throughput experimentation (HTE). Characterize catalyst surfaces via BET and TEM pre-/post-reaction. Optimize turnover frequency (TOF) by correlating pore size with reactant diffusion rates. Classify under CRDC RDF2050112 (reaction fundamentals and reactor design) .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?

  • Methodological Answer :

TechniqueUse CaseEfficiency Metrics
Chiral HPLC Enantiomer separationColumn: Chiralpak IG-3; mobile phase: hexane/isopropanol (90:10)
Centrifugal partition chromatography (CPC) Scalable purification of polar byproductsSolvent system: ethyl acetate/water/butanol (5:5:1), flow rate 2 mL/min

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